molecular formula C21H18N6OS2 B15283797 4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline

4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline

Cat. No.: B15283797
M. Wt: 434.5 g/mol
InChI Key: ANFBYMBEPQBHFX-UHFFFAOYSA-N
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Description

4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research .

Preparation Methods

The synthesis of 4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another method involves the reaction of 4-amino-5-R1-4H-1,2,4-triazole-3-thiols with 2-R2-6-R3-quinoline-4-carboxylic acids in phosphoryl chloride . Industrial production methods typically optimize these reactions for higher yields and purity, often involving advanced catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholinylmethyl group can be replaced with other nucleophiles under appropriate conditions.

    Cyclization: The formation of the triazole ring itself is a cyclization reaction involving the thiadiazole scaffold.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dimethyl sulfoxide or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified pharmacological properties.

Scientific Research Applications

4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, leading to therapeutic effects in conditions like glaucoma and Alzheimer’s disease . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

What sets 4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline apart is its unique combination of the morpholinylmethyl group and the quinoline moiety, which enhances its pharmacological profile and makes it a promising candidate for further drug development.

Properties

Molecular Formula

C21H18N6OS2

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[6-(2-thiophen-2-ylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine

InChI

InChI=1S/C21H18N6OS2/c1-2-5-16-14(4-1)15(12-17(22-16)18-6-3-11-29-18)20-25-27-19(23-24-21(27)30-20)13-26-7-9-28-10-8-26/h1-6,11-12H,7-10,13H2

InChI Key

ANFBYMBEPQBHFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NN=C3N2N=C(S3)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6

Origin of Product

United States

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